
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, also known as 4-Fluoro-3-(2-fluoro-4-hydroxyphenyl)phenol or 4-Fluoro-3-hydroxy-2-fluorophenol, is a phenolic compound with a unique chemical structure. It has been studied for its potential medical applications and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied for its potential medical applications. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. In addition, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it has been found to have anti-cancer and anti-tumor activities, as well as anti-diabetic and anti-obesity effects.
Mecanismo De Acción
The mechanism of action of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and preventing the formation of harmful compounds. In addition, it is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it is believed to act as an anti-cancer and anti-tumor agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, it has been found to possess anti-cancer and anti-tumor activities. Furthermore, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is relatively simple and can be carried out in a variety of solvents. In addition, the reaction yields the desired compound in high yields with minimal side products. However, the reaction is sensitive to temperature and can produce side products if not carried out properly. Furthermore, the compound is unstable in the presence of light and air and must be stored in a cool, dark place.
Direcciones Futuras
There are several potential future directions for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol. These include further investigation into its potential medical applications, such as its anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Finally, further research is needed to explore its potential as an anti-cancer and anti-tumor agent.
Métodos De Síntesis
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied and reported in several papers. The most common synthesis method is the direct fluorination of 3-hydroxy-2-fluorophenol. This method has been reported to yield the desired compound in high yields with minimal side products. In addition, the reaction can be carried out in a variety of solvents, such as acetonitrile, toluene, and chloroform. The reaction is generally conducted at a temperature of 80-100 °C for 2-4 hours.
Propiedades
IUPAC Name |
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHRNBOHHBRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluoro-biphenyl-4,4'-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
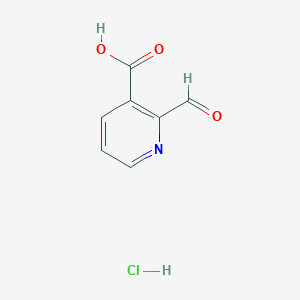
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

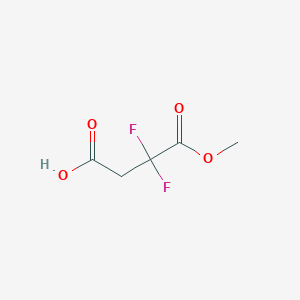
![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)

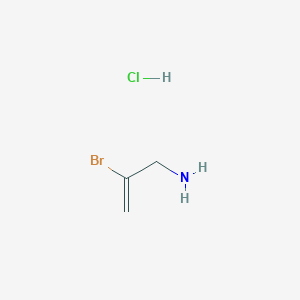
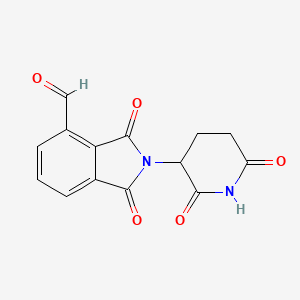
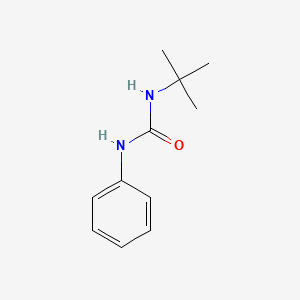

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)